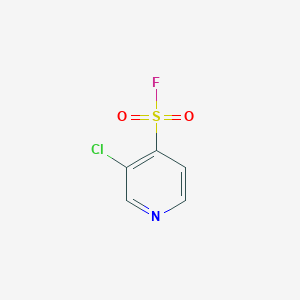

3-Chloropyridine-4-sulfonylfluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 3-position and a sulfonyl fluoride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloropyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a chloropyridine precursor. One common method is the reaction of 3-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of 3-chloropyridine-4-sulfonyl fluoride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloropyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.

Coupling reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling reactions: Products include biaryl and heterobiaryl compounds.

Scientific Research Applications

3-chloropyridine-4-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of agrochemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 3-chloropyridine-4-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in biochemical applications, where the compound can modify proteins and other biomolecules by reacting with nucleophilic residues such as lysine or cysteine.

Comparison with Similar Compounds

Similar Compounds

3-chloropyridine: A simpler derivative with only a chlorine substituent.

4-chloropyridine: Another isomer with the chlorine atom at the 4-position.

3-fluoropyridine: A fluorinated analog with a fluorine atom at the 3-position.

Uniqueness

3-chloropyridine-4-sulfonyl fluoride is unique due to the presence of both a chlorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The sulfonyl fluoride group, in particular, provides a versatile handle for further functionalization and modification, which is not present in simpler analogs like 3-chloropyridine or 4-chloropyridine.

Biological Activity

3-Chloropyridine-4-sulfonylfluoride is an important compound in the field of organic synthesis and medicinal chemistry. Its unique structure, featuring a chloropyridine core and a sulfonyl fluoride group, imparts significant biological activity, particularly in modifying proteins and other biomolecules. This article delves into its biological activity, mechanisms of action, and applications in research and industry.

The molecular formula of this compound is C5H3ClFNO2S, with a molecular weight of 195.60 g/mol. The compound is characterized by its sulfonyl fluoride group, which is highly electrophilic, making it reactive towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C5H3ClFNO2S |

| Molecular Weight | 195.60 g/mol |

| IUPAC Name | 3-chloropyridine-4-sulfonyl fluoride |

| InChI | InChI=1S/C5H3ClFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |

| Canonical SMILES | C1=CN=CC(=C1S(=O)(=O)F)Cl |

The biological activity of this compound primarily arises from its ability to act as a nucleophilic electrophile . The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as lysine and cysteine, leading to covalent modifications. This reactivity is exploited in various biochemical applications, including:

- Protease Inhibition : The compound can inhibit serine proteases by modifying the active site.

- Biochemical Probes : It serves as a probe for studying protein interactions and enzyme mechanisms due to its ability to selectively modify specific residues.

Biological Applications

Research has demonstrated the potential of this compound in several biological contexts:

- Drug Discovery : The compound is explored as a precursor for bioactive molecules, particularly in developing new therapeutic agents.

- Chemical Biology : It is used to map enzyme binding sites and study protein-protein interactions due to its selective reactivity.

- Agrochemicals : In the agricultural sector, it serves as an intermediate in synthesizing active ingredients for pest control.

Case Studies

Several studies have highlighted the efficacy of this compound in biological applications:

- Study on Enzyme Inhibition : A recent study demonstrated that the compound effectively inhibited a specific serine protease involved in inflammatory processes, showcasing its potential as an anti-inflammatory agent .

- Modification of Proteins : Research indicated that treatment with this compound led to significant changes in the activity of target proteins, which were assessed through mass spectrometry .

Comparison with Similar Compounds

The uniqueness of this compound can be contrasted with simpler derivatives such as 3-chloropyridine and 4-chloropyridine. While these compounds lack the sulfonyl fluoride functionality, they do not exhibit the same level of reactivity or potential for biological modification.

| Compound | Key Features |

|---|---|

| 3-Chloropyridine | Simple chlorinated pyridine; less reactive |

| 4-Chloropyridine | Isomer with different properties; less electrophilic |

| This compound | Highly reactive due to sulfonyl fluoride group; significant biological activity |

Properties

Molecular Formula |

C5H3ClFNO2S |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-chloropyridine-4-sulfonyl fluoride |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |

InChI Key |

XEXCFPKTUGJHFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.